1-(3-Bromophenyl)pyrrolidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHQYGVTRCCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675405 | |
| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-56-3 | |
| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of the Pyrrolidine Moiety As a Heterocyclic Scaffold
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in chemical synthesis and drug discovery. researchgate.netnih.gov Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids, and its incorporation into a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov
The value of the pyrrolidine scaffold stems from several key features:
Stereochemical Complexity: The non-planar, saturated nature of the pyrrolidine ring allows for the creation of well-defined three-dimensional structures. researchgate.netnih.gov The carbon atoms in the ring can be stereogenic centers, and the spatial orientation of substituents can be precisely controlled, which is crucial for selective interaction with biological targets like proteins. researchgate.netnih.gov
Physicochemical Properties: As a saturated heterocycle, it imparts different physicochemical properties to a molecule compared to its aromatic counterpart, pyrrole (B145914). These properties, including solubility and metabolic stability, can be fine-tuned through substitution. researchgate.net
Pharmacological Activity: The pyrrolidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial agents. nih.govontosight.airesearchgate.net Its derivatives are central to drugs like Captopril for hypertension, the antiviral combination therapy Ombitasvir, and the antihistamine Metdilazine. mdpi.com
The synthesis of pyrrolidine derivatives is a mature field, with common methods including the functionalization of proline, 1,3-dipolar cycloadditions, and various cyclization strategies. nih.govmdpi.com This synthetic accessibility further enhances its utility as a building block for complex molecules. nih.gov
An Overview of Aryl Halide Chemistry in Modern Organic Transformations
Aryl halides, organic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental substrates in modern organic chemistry. numberanalytics.com Their importance lies in their ability to participate in a wide range of powerful bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions. numberanalytics.comrsc.org Aryl bromides, such as the one present in 1-(3-Bromophenyl)pyrrolidine (B1336579) hydrochloride, are particularly attractive due to their balance of reactivity and stability, and their greater availability and lower cost compared to aryl iodides. acs.org
These coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.org Key examples of such transformations include:
Suzuki Coupling: The reaction of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst to form a biaryl structure. numberanalytics.comyoutube.com
Heck Reaction: The coupling of an aryl halide with an alkene to create a substituted alkene. numberanalytics.com
Sonogashira Coupling: The reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and copper, to form an aryl alkyne. numberanalytics.comrsc.org
Stille Coupling: The palladium-catalyzed coupling of an aryl halide with an organostannane (organotin) compound. rsc.org
These reactions are tolerant of a wide variety of functional groups, making them indispensable tools for synthesizing pharmaceuticals, agrochemicals, and advanced materials. rsc.orgyoutube.com
Rationale for Academic Investigation of 1 3 Bromophenyl Pyrrolidine Hydrochloride
Strategies for N-Arylpyrrolidine Ring Construction
Cyclization Reactions for Pyrrolidine Core Assembly
Building the pyrrolidine ring is a fundamental step for which numerous cyclization strategies have been developed. These methods often involve the formation of a carbon-nitrogen bond within an acyclic precursor to close the ring.
Intramolecular amination involves the reaction of a nitrogen nucleophile with an electrophilic center within the same molecule to form the heterocyclic ring. A variety of metals and reagents can promote these transformations.
Copper-promoted intramolecular aminooxygenation of alkene substrates has been shown to be an effective method for synthesizing disubstituted pyrrolidines with high diastereoselectivity. nih.gov For instance, α-substituted 4-pentenyl sulfonamides tend to yield 2,5-cis-pyrrolidines, while γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts. nih.gov More recently, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been developed, offering a mild and efficient route to pyrrolidines with excellent regioselectivity. organic-chemistry.org
Biocatalysis offers a powerful and highly selective alternative for pyrrolidine synthesis. nih.govacs.orgcaltech.edu Through directed evolution, engineered variants of the cytochrome P411 enzyme can catalyze the intramolecular C(sp³)–H amination of organic azides. nih.govacs.org This method allows for the insertion of an alkyl nitrene into a C-H bond to construct the pyrrolidine ring with good to excellent enantioselectivity and catalytic efficiency. nih.govacs.orgcaltech.edu
| Method | Catalyst/Promoter | Key Transformation | Selectivity | Reference |
|---|---|---|---|---|
| Aminooxygenation | Copper(II) | Alkene Carboamination | High diastereoselectivity (cis/trans control) | nih.gov |
| C(sp³)-H Amination | Copper | Remote C-H functionalization | Complete regio- and chemoselectivity | organic-chemistry.org |
| Biocatalytic C(sp³)-H Amination | Engineered Cytochrome P411 | Intramolecular nitrene insertion | Good enantioselectivity | nih.govacs.orgcaltech.edu |
The [3+2] cycloaddition reaction is a powerful convergent strategy for constructing five-membered rings, including pyrrolidines. organic-chemistry.orgenamine.net This method typically involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile, usually an alkene). mdpi.com
A common approach involves the use of azomethine ylides as the 1,3-dipole. These reactive intermediates can be generated in several ways, including the decarboxylation of α-amino acids or the functionalization of cyclic amines. mdpi.comnih.gov The subsequent cycloaddition with an alkene provides direct access to the pyrrolidine core. organic-chemistry.org For example, a three-component reaction involving a cyclic amine, an aldehyde, and an olefinic oxindole (B195798) can produce spirooxindole-pyrrolidines with high diastereoselectivity. nih.gov This methodology has proven effective for creating complex polycyclic systems containing the pyrrolidine moiety. mdpi.comua.es A general approach for synthesizing bicyclic fused pyrrolidines has been developed using the [3+2] cycloaddition between a nonstabilized azomethine ylide and endocyclic electron-deficient alkenes. enamine.netacs.org
Formation of the Aryl-Nitrogen Bond
The creation of the bond between the pyrrolidine nitrogen and the aryl ring is a critical step in the synthesis of N-arylpyrrolidines. Palladium-catalyzed cross-coupling reactions have become the dominant methods for achieving this transformation efficiently and under relatively mild conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgatlanchimpharma.com
The reaction is suitable for coupling a wide variety of amines, including secondary cyclic amines like pyrrolidine, with various aryl halides, including aryl chlorides. wikipedia.orgresearchgate.net The catalyst system typically consists of a palladium precursor and a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands, such as those based on biphenyl (B1667301) or ferrocene (B1249389) backbones, has been crucial to the reaction's success, allowing for the coupling of less reactive aryl chlorides and enabling reactions under milder conditions. wikipedia.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.org
| Component | Role | Examples | Reference |
|---|---|---|---|
| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | nih.govnih.gov |
| Ligand | Facilitates catalytic cycle | BINAP, DPPF, Buchwald's biarylphosphines | wikipedia.org |
| Base | Amine deprotonation | NaOt-Bu, K₃PO₄, Cs₂CO₃ | nih.gov |
| Aryl Electrophile | Aryl source | Aryl bromides, chlorides, triflates | wikipedia.orgresearchgate.net |
| Amine Nucleophile | Nitrogen source | Pyrrolidine, other primary/secondary amines | wikipedia.orgresearchgate.net |
Beyond the standard Buchwald-Hartwig protocol, a range of other palladium-catalyzed strategies exist for forming N-arylpyrrolidines. These methods often provide unique pathways to complex structures.
One powerful approach is the tandem N-arylation/carboamination reaction. nih.govnih.gov This one-pot process can start with a primary amine, such as a 4-pentenylamine derivative, which first undergoes N-arylation with an aryl bromide. nih.gov Subsequently, an intramolecular carboamination reaction with a second, different aryl bromide constructs the pyrrolidine ring, leading to the formation of multiple bonds and a stereocenter in a single operation. nih.gov
Direct C-H arylation is another advanced strategy. Palladium(II)-catalyzed α-C(sp³)-H arylation of saturated azacycles like pyrrolidine with arylboronic acids has been developed. nih.gov This method allows for the direct formation of a C-C bond at the position adjacent to the nitrogen, offering a route to 2-arylpyrrolidines. nih.govacs.org By installing a directing group, such as a thioacyl group on the nitrogen, the palladium catalyst can be directed to selectively activate a specific C-H bond for arylation. rsc.org These C-H functionalization techniques provide highly efficient and atom-economical routes to substituted pyrrolidines. acs.org
Nickel-Catalyzed Processes for N-Arylation
Nickel-catalyzed N-arylation reactions, often referred to as Buchwald-Hartwig amination reactions, have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. These processes offer an efficient method for coupling aryl halides with amines, such as pyrrolidine. The general mechanism involves the oxidative addition of an aryl halide to a low-valent nickel(0) species, followed by coordination of the amine, deprotonation to form a nickel-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the nickel(0) catalyst.
Recent advancements have highlighted the use of visible light to enable nickel-mediated N-arylation from carboxamides through a carbonyl-deletion strategy, proceeding at ambient temperatures without strong bases. chemrxiv.org Excited-state nickel catalysis also facilitates the amination of aryl bromides under mild, photochemical conditions. nih.gov These light-mediated approaches can be particularly effective for electronically rich aryl bromides. nih.gov
The choice of ligand is critical to the success of these reactions, influencing catalyst stability, reactivity, and scope. A variety of ligands have been successfully employed, including N-heterocyclic carbenes (NHCs), phosphines, and chiral diamines. nih.gov For instance, nickel catalysts paired with chiral pybox or diamine ligands have been developed for asymmetric amination reactions. nih.gov Additionally, glycosyl pyridyl-triazole@nickel nanoparticles have been shown to be effective and recyclable nanocatalysts for the acylation of amines in water, showcasing the versatility of nickel catalysis. mdpi.com
| Catalyst System | Ligand Type | Key Features |
| Ni(COD)₂ / IPr | N-Heterocyclic Carbene (NHC) | High thermal stability and activity for a broad range of aryl halides and amines. |
| NiCl₂(dppp) | Diphosphine | Effective for coupling aryl chlorides, which are often less reactive than bromides. |
| NiBr₂ / diglyme | Ligandless (or solvent-ligated) | A simplified system that can be effective for certain activated substrates. |
| Chiral Ni / pybox | Chiral Oxazoline | Used in enantioconvergent couplings to produce chiral amines. nih.gov |
| Chiral Ni / diamine | Chiral Diamine | Enables decarboxylative coupling of amino acid esters with alkylzinc reagents. nih.gov |
Specific Approaches for Incorporating the 3-Bromophenyl Moiety
Achieving the specific substitution pattern of 1-(3-bromophenyl)pyrrolidine requires precise control over the regiochemistry of the C-N bond formation or the bromination step.
A highly effective strategy for synthesizing 1-(3-bromophenyl)pyrrolidine involves the use of a di-halogenated benzene (B151609) derivative where the halogens have differential reactivity. 1-Bromo-3-iodobenzene is an ideal precursor for this purpose. guidechem.com In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive and susceptible to oxidative addition than the carbon-bromine (C-Br) bond.
This reactivity difference allows for the selective coupling of pyrrolidine at the C-I position, leaving the bromo group at the meta-position untouched. guidechem.com The reaction, typically catalyzed by palladium or nickel complexes, proceeds chemoselectively to form the desired 1-(3-bromophenyl)pyrrolidine. This method is advantageous as it builds the core structure with the required bromine atom already in place, avoiding subsequent, potentially problematic, bromination steps.
| Aryl Halide Bond | Relative Reactivity in Oxidative Addition |
| C–I | Highest |
| C–Br | Intermediate |
| C–Cl | Lowest |
An alternative approach involves the direct bromination of 1-phenylpyrrolidine (B1585074). However, this route is complicated by the directing effects of the pyrrolidinyl substituent on the phenyl ring. The nitrogen atom of the pyrrolidine ring is an activating group and a strong ortho, para-director due to the donation of its lone pair of electrons into the aromatic system.
Consequently, the electrophilic aromatic bromination of 1-phenylpyrrolidine with reagents like N-Bromosuccinimide (NBS) or molecular bromine would overwhelmingly yield a mixture of 1-(4-bromophenyl)pyrrolidine (B1277245) (para-substituted) and 1-(2-bromophenyl)pyrrolidine (B1590748) (ortho-substituted). mdpi.com The formation of the desired 1-(3-bromophenyl)pyrrolidine (meta-substituted) product would be minimal, if any.
To achieve meta-bromination, a more complex, multi-step sequence would be necessary. This could involve starting with an aromatic ring containing a meta-directing group (e.g., a nitro or carbonyl group), performing the bromination, coupling the pyrrolidine ring, and then transforming or removing the directing group. Such a sequence is significantly less efficient than the direct coupling approach using a pre-functionalized aryl halide like 1-bromo-3-iodobenzene.
Enantioselective Synthesis of Chiral 1-(3-Bromophenyl)pyrrolidine Derivatives
While 1-(3-bromophenyl)pyrrolidine itself is achiral, the synthesis of chiral derivatives, where stereocenters are present on the pyrrolidine ring, is of significant interest for applications in catalysis and pharmaceuticals. These syntheses require sophisticated asymmetric methodologies to control the stereochemical outcome.
The asymmetric synthesis of substituted pyrrolidines can be achieved using chiral catalyst systems that guide the formation of stereocenters with high enantioselectivity. Nickel-based catalysts have proven effective in this regard. For example, an enantioselective nickel-catalyzed intramolecular reductive cyclization of N-alkynones utilizes a P-chiral bisphosphorus ligand (DI-BIDIME) to produce chiral pyrrolidines bearing tertiary alcohols in high yields and excellent enantioselectivities. researchgate.net
Other catalytic systems have also been extensively developed:
Rhodium Catalysis : Rhodium(II) catalysts are effective in promoting asymmetric C-H insertion reactions of carbenes, which can be used to create chiral 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org
Iridium Catalysis : Chiral iridium catalysts can achieve double branched-selective allylic substitution reactions to access C2-symmetrical pyrrolidines with high selectivity. acs.org
Organocatalysis : Chiral pyrrolidine derivatives, such as those derived from proline, are themselves potent organocatalysts. nih.gov Their synthesis often involves leveraging the chiral pool or employing asymmetric catalytic methods. Cinchona alkaloid-derived catalysts, for instance, can be used in cascade reactions to synthesize highly functionalized chiral pyrrolidines. acs.org
| Metal/Catalyst | Chiral Ligand/Motif | Reaction Type |
| Nickel | P-chiral bisphosphorus (DI-BIDIME) | Reductive Cyclization of N-alkynones researchgate.net |
| Nickel | pybox | Enantioconvergent Alkyl-Alkyl Coupling nih.gov |
| Rhodium(II) | Chiral Carboxylate | Asymmetric C-H Insertion acs.org |
| Iridium | Chiral Phosphoramidite | Allylic Substitution acs.org |
| Cinchona Alkaloid | Carbamate derivative | Organocatalytic Cascade acs.org |
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture of a starting material entirely into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.edu This process combines a rapid, stereoselective reaction with the continuous in-situ racemization of the slower-reacting enantiomer. princeton.edunih.gov
DKR has been successfully applied to the synthesis of chiral pyrrolidines. One notable method involves the deprotonation of N-protected pyrrolidines to form a racemic 2-lithiopyrrolidine intermediate. In the presence of a chiral ligand, this organolithium species can undergo dynamic resolution. acs.org The subsequent electrophilic quench of the resolved diastereomeric complex provides the enantiomerically enriched 2-substituted pyrrolidine. acs.org
Enzymatic methods are also prominent in DKR. For instance, lipases can be used for the acetylation of a racemic 3-hydroxypyrrolidine in the presence of a ruthenium catalyst that facilitates the racemization of the starting material, leading to high yields (e.g., 87%) and excellent enantioselectivity (e.g., 95% ee) of the acetylated product. rsc.org These DKR-based approaches provide an efficient pathway to optically pure chiral pyrrolidine building blocks that could be subsequently N-arylated to form chiral derivatives of 1-(3-bromophenyl)pyrrolidine.
Stereocontrol Strategies for the Pyrrolidine Ring and Substituents
Achieving stereochemical control is a critical aspect of synthesizing complex pyrrolidine derivatives, as the spatial arrangement of atoms can significantly influence the biological activity of the molecule. Various strategies have been developed to introduce chirality and control the relative and absolute configuration of substituents on the pyrrolidine ring.
One of the most common approaches involves the use of the "chiral pool," which utilizes readily available, enantiomerically pure starting materials. mdpi.com Proline and 4-hydroxyproline (B1632879) are frequently employed as cyclic precursors for pyrrolidine-containing compounds. mdpi.comresearchgate.net The synthesis often begins with these naturally occurring amino acids, introducing the desired N-aryl group and other substituents while retaining the inherent stereochemistry of the starting material. mdpi.com
Asymmetric catalysis offers a powerful alternative for constructing chiral pyrrolidines from achiral or racemic precursors. Methods such as the enantioselective lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile, have been pioneered to create enantioenriched products. nih.gov This strategy was further advanced through the development of enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine. nih.govacs.org To maintain the stereochemical integrity of the lithiated intermediate, a transmetalation step with zinc chloride can be performed, rendering the organozinc reagent configurationally stable at room temperature. acs.org
Cycloaddition reactions, particularly [3+2] cycloadditions, are highly effective for constructing the five-membered pyrrolidine ring with multiple stereocenters in a single step. acs.orgua.es The reaction between azomethine ylides and alkenes can generate densely substituted pyrrolidines. acs.orgua.es The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group on an azadiene, can direct the diastereoselectivity of the cycloaddition, allowing for the synthesis of pyrrolidines with high regio- and diastereoselectivities. acs.orgua.es
Another effective method is the catalytic hydrogenation of highly substituted pyrrole systems. acs.orgnih.gov This process can create up to four new stereocenters with excellent diastereoselectivity. acs.orgnih.gov The reaction likely proceeds in a two-step sequence where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring from one face of the aromatic system. acs.orgnih.gov
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like (S)-proline or 4-hydroxyproline to build the target molecule. | Reliable transfer of stereochemistry; readily available starting materials. | mdpi.comresearchgate.net |
| Asymmetric Lithiation/Arylation | Enantioselective deprotonation of N-Boc-pyrrolidine followed by trapping with an electrophile or a palladium-catalyzed arylation. | Access to enantioenriched 2-substituted pyrrolidines from a simple precursor. | nih.govacs.org |
| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. Chirality is directed by auxiliaries or catalysts. | Creates multiple stereocenters simultaneously with high diastereoselectivity. | acs.orgua.es |
| Asymmetric Hydrogenation | Diastereoselective reduction of a substituted pyrrole ring using a heterogeneous catalyst. | Forms highly functionalized pyrrolidines with excellent diastereoselectivity. | acs.orgnih.gov |
Advanced and Sustainable Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally benign methods for preparing complex molecules like N-arylpyrrolidines. These methodologies prioritize sustainability by reducing waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidine Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. psu.edu Unlike conventional heating where heat is transferred inefficiently through the vessel walls, microwave irradiation couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This technique has been successfully applied to the synthesis of pyrrolidines, significantly reducing reaction times and often improving yields. nih.gov
For instance, reactions that typically require several hours under conventional heating can often be completed in minutes using a microwave reactor. nih.gov The synthesis of various N-heterocyclic compounds, including pyrrolidine derivatives, has been shown to be more efficient under microwave irradiation. nih.govmdpi.com In the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, N-alkylation reactions were performed under microwave heating at 75 °C, achieving high yields in as little as 5 to 30 minutes. mdpi.com This rapid and controlled heating can minimize the formation of side products that may occur during prolonged heating. nih.govmdpi.com
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of 2-quinolinones | 4 hours | 10 seconds | Drastic reduction in reaction time. | nih.gov |
| Synthesis of quinolin-4-ylmethoxychromenones | 60 minutes | 4 minutes | Higher yield and significantly shorter time. | nih.gov |
| N-alkylation of pyrrolidine-fused chlorin | Not specified (typically hours) | 5-30 minutes | Rapid, controlled heating with high yields. | mdpi.com |
| Suzuki–Miyaura cross-coupling | 12 hours | 40 minutes | Elimination of side products and reduced time. | nih.gov |
Atom-Economical and Green Chemistry Principles in N-Arylpyrrolidine Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes. ontosight.ai A central concept is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnumberanalytics.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they minimize the generation of waste. researchgate.netrsc.org
For the synthesis of N-arylpyrrolidines, strategies like the [3+2] cycloaddition are highly atom-economical because all the atoms from the azomethine ylide and the alkene are incorporated into the pyrrolidine product. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org
Other green chemistry principles applied to pyrrolidine synthesis include the use of environmentally benign solvents and catalyst-free conditions. For example, efficient domino reactions for synthesizing pyrrolidine-fused spirooxindoles have been developed in a mixture of ethanol (B145695) and water (EtOH/H2O) at room temperature without a catalyst, offering an eco-friendly approach. rsc.org Exploring solvent-free conditions, as demonstrated in some asymmetric aldol (B89426) reactions catalyzed by pyrrolidine derivatives, further aligns with green chemistry goals. mdpi.com
| Reaction Type | Description | Atom Economy | Example |
|---|---|---|---|
| Addition Reaction | Two or more molecules combine to form a larger one, with all atoms of the starting materials being incorporated. | 100% (Ideal) | [3+2] Cycloaddition of an azomethine ylide and an alkene. |
| Substitution Reaction | A functional group in a chemical compound is replaced by another group. | <100% | Buchwald-Hartwig amination (generates salt byproduct). |
| Wittig Reaction | An aldehyde or ketone is reacted with a phosphonium (B103445) ylide to create an alkene and triphenylphosphine (B44618) oxide. | Low | Generates a high-mass stoichiometric byproduct. |
Development of Novel Catalytic Systems for Enhanced Efficiency
The development of novel and highly efficient catalytic systems is crucial for the synthesis of N-arylpyrrolidines. The formation of the C–N bond between the aryl group and the pyrrolidine nitrogen is a key step, often accomplished via palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. acs.org This method is extremely versatile for forming C-N bonds between aryl halides and amines. acs.org Continuous research has led to the development of sophisticated ligands and palladium precatalysts that improve reaction reliability and scope, even for challenging substrates like aryl chlorides. acs.orgresearchgate.net Mechanistic studies have revealed that these reactions can be complex, sometimes involving a "cocktail" of catalytic species, including palladium complexes, clusters, and nanoparticles, that operate simultaneously. rsc.orgresearchgate.net
Copper-catalyzed reactions have also emerged as a practical and efficient alternative. For example, a two-step route to enantiopure α-arylpyrrolidines involves a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov This method is notable for its mild reaction conditions and its applicability to a wide range of pharmaceutically relevant heteroarenes. nih.gov
Other transition metals are also being explored. Iridium-catalyzed reductive generation of azomethine ylides from stable amides provides a novel entry into highly substituted pyrrolidines via [3+2] cycloaddition. acs.org This approach is valuable as it starts from widely available precursors and proceeds under mild conditions. acs.org Such tandem or cascade reactions, where multiple bonds and rings are formed in a single operation, represent a highly efficient strategy for building molecular complexity. nih.govmdpi.com
| Catalytic System | Reaction Type | Application | Advantages | Reference |
|---|---|---|---|---|
| Palladium/Phosphine Ligands | Buchwald-Hartwig C-N Cross-Coupling | Formation of the N-aryl bond from an aryl halide and pyrrolidine. | High generality, applicable to a broad range of substrates. | acs.orgresearchgate.net |
| Copper/Chiral Ligands | Intramolecular Hydroamination | Enantioselective synthesis of α-arylpyrrolidines. | Mild conditions, excellent stereoselectivity, broad scope. | nih.gov |
| Iridium (Vaska's Complex) | Reductive Azomethine Ylide Generation | Synthesis of functionalized pyrrolidines from amides via [3+2] cycloaddition. | Uses stable and abundant precursors, mild conditions. | acs.org |
| Palladium(0)/Tri-2-furylphosphine | Carboamination | Diastereoselective synthesis of N-aryl-2-allyl pyrrolidines. | Circumvents competing N-vinylation side reactions. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular structure can be constructed.
¹H NMR and ¹³C NMR Spectroscopic Analysis of Compound Connectivity
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal connectivity between neighboring protons.
For this compound, the protonated nitrogen atom in the pyrrolidine ring and the electron-withdrawing bromine atom on the phenyl ring significantly influence the chemical shifts. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and appear at a lower field compared to the more distant β-protons. In the aromatic region, the bromine substituent and the pyrrolidinyl group dictate the splitting pattern of the phenyl protons.
Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen and the bromine atom will exhibit characteristic chemical shifts. The formation of the hydrochloride salt leads to a downfield shift of the signals corresponding to the atoms near the protonated nitrogen, reflecting the change in their electronic environment.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2', H-5' (Pyrrolidine α-CH₂) | 3.4 - 3.6 | Triplet | 6.5 - 7.5 |
| H-3', H-4' (Pyrrolidine β-CH₂) | 2.0 - 2.2 | Multiplet | 6.5 - 7.5 |
| H-2 (Aromatic) | 7.0 - 7.1 | Singlet (or narrow triplet) | ~1.5 - 2.0 |
| H-4 (Aromatic) | 6.8 - 6.9 | Doublet of doublets | ~7.5 - 8.0, ~1.5 - 2.0 |
| H-5 (Aromatic) | 7.1 - 7.2 | Triplet | ~7.5 - 8.0 |
| H-6 (Aromatic) | 6.7 - 6.8 | Doublet of doublets | ~7.5 - 8.0, ~1.5 - 2.0 |
| N-H | 10.0 - 12.0 | Broad Singlet | N/A |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2', C-5' (Pyrrolidine α-C) | 48 - 52 |
| C-3', C-4' (Pyrrolidine β-C) | 24 - 28 |
| C-1 (Aromatic, C-N) | 145 - 149 |
| C-2 (Aromatic, C-H) | 115 - 119 |
| C-3 (Aromatic, C-Br) | 121 - 125 |
| C-4 (Aromatic, C-H) | 119 - 123 |
| C-5 (Aromatic, C-H) | 129 - 133 |
| C-6 (Aromatic, C-H) | 111 - 115 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Elucidation
Two-dimensional NMR experiments provide correlational data that is crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the through-bond and through-space relationships between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the α- and β-protons of the pyrrolidine ring, confirming their adjacent relationship. In the aromatic region, correlations between H-4, H-5, and H-6 would establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for the α- and β-protons of the pyrrolidine ring would correlate with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting different parts of the molecule. For example, the α-protons of the pyrrolidine ring would show a correlation to the C-1 carbon of the phenyl ring, confirming the N-aryl linkage. Correlations between the aromatic protons and their neighboring carbons would further solidify the assignment of the aromatic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is particularly useful for determining stereochemistry. In this case, NOESY could show correlations between the α-protons of the pyrrolidine ring and the H-2 and H-6 protons of the phenyl ring, providing information about the preferred conformation around the N-C bond.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 1-(3-Bromophenyl)pyrrolidine, the presence of bromine is readily identified by its characteristic isotopic pattern (approximately equal intensity for the M and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The exact mass of the molecular ion would be used to confirm the elemental composition of C₁₀H₁₂BrN.
Interactive Data Table: Predicted HRMS Data for 1-(3-Bromophenyl)pyrrolidine
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Elemental Formula |
| [M+H]⁺ | 226.0226 | 228.0205 | C₁₀H₁₃⁷⁹BrN⁺ / C₁₀H₁₃⁸¹BrN⁺ |
Investigation of Fragmentation Patterns for Structural Confirmation
In the mass spectrometer, molecules can be induced to break apart into smaller fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For N-arylpyrrolidines, a common fragmentation pathway involves the cleavage of the pyrrolidine ring. The presence of the bromine atom on the phenyl ring will also influence the fragmentation, with the potential loss of a bromine radical or HBr.
A key fragmentation would be the α-cleavage next to the nitrogen atom, leading to the formation of a stable iminium ion. Another likely fragmentation would involve the loss of ethene from the pyrrolidine ring. The bromophenyl cation would also be an expected and prominent fragment.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
N-H stretch: A broad and strong absorption in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch in a secondary amine salt.
C-H stretches: Absorptions for aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹.
C=C stretches: Aromatic ring C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
C-N stretch: The C-N stretching vibration of the N-aryl bond is expected in the 1200-1350 cm⁻¹ range.
C-Br stretch: A characteristic absorption for the C-Br bond would be found in the fingerprint region, typically between 500-650 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (salt) | 2400 - 2800 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (where applicable)
While this compound itself is an achiral molecule, many of its derivatives, particularly those with substituents on the pyrrolidine ring, are chiral. For these chiral derivatives, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are indispensable tools for determining enantiomeric purity and absolute configuration.
Chiroptical spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, interact with polarized light in an equal but opposite manner, resulting in mirror-image CD spectra. This property allows for both qualitative and quantitative analysis of stereoisomers.
The determination of absolute configuration for a novel disubstituted pyrrolidine acid has been successfully achieved using VCD, with the results corroborating data from X-ray analysis and stereo-selective synthesis. researchgate.net Electronic circular dichroism (ECD) serves as a rapid method to discriminate between enantiomers and determine the composition of racemic mixtures, requiring only small sample quantities. nih.gov The ECD spectra of enantiomers typically display opposite Cotton effects (CE), with the amplitude of the signal being proportional to the enantiomeric purity. nih.gov For instance, in a study of various chiral drugs, the S-isomers consistently showed a negative CE, while the R-isomers displayed a positive CE. nih.gov This linear relationship between signal amplitude and enantioenrichment allows for the creation of standard curves to quantify enantiomeric excess. nih.govnih.gov
The utility of these techniques is highlighted in the asymmetric synthesis of 2-substituted pyrrolidines, where the absolute configurations of the resulting enantiomers were assigned based on the known selectivities of the enzymes used and confirmed by optical rotation. acs.orgnih.gov
Table 1: Illustrative Circular Dichroism Data for Chiral Pyrrolidine Derivatives
This table provides hypothetical data based on typical findings for chiral amines to illustrate how CD spectroscopy is used to distinguish between enantiomers.
| Compound | Enantiomer | Wavelength of Maximum Amplitude (λmax) | Differential Extinction Coefficient (Δε) (M⁻¹cm⁻¹) |
| 2-(p-chlorophenyl)pyrrolidine | R | 225 nm | +1.2 |
| 2-(p-chlorophenyl)pyrrolidine | S | 225 nm | -1.2 |
| 3-Fluoropyrrolidine-2-carboxylic acid | (2S, 3R) | 210 nm | -0.95 |
| 3-Fluoropyrrolidine-2-carboxylic acid | (2R, 3S) | 210 nm | +0.95 |
Conformational Analysis of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility. Its puckered structure can be described by a phenomenon known as pseudorotation, which allows the ring to transition between various conformations with relatively low energy barriers. nih.gov These conformations are typically described as envelope (E) or twist (T) forms. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
The specific conformation is defined by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.gov The phase angle (0°–360°) indicates which atoms are puckered out of the plane, while the puckering amplitude (typically 35°–45°) describes the degree of this out-of-plane distortion. nih.gov This conformational flexibility is crucial as the spatial arrangement of substituents, dictated by the ring's pucker, can significantly influence a molecule's biological activity and chemical reactivity. nih.gov
Investigation of Pseudorotation Dynamics and Preferred Ring Conformations
The dynamic equilibrium between different pyrrolidine ring conformers can be investigated using a combination of experimental techniques, primarily high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular modeling. nih.gov Vicinal proton-proton coupling constants (³JHH) obtained from NMR spectra are particularly sensitive to the dihedral angles between protons on adjacent carbon atoms, which are in turn dependent on the ring's conformation. nih.gov
By fitting these experimental ³JHH values to those calculated for different theoretical conformations, researchers can determine the relative populations of the major conformers in a solution. nih.gov This analysis often assumes a two-state equilibrium between the most stable conformations. nih.gov Programs such as PSEUROT utilize this data to generate pseudorotation maps, where contour plots indicate the root-mean-square deviation between experimental and fitted coupling constants, visually representing the most probable conformational states. researchgate.net
Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to calculate the energy profile of the entire pseudorotation pathway. nih.gov These calculations can identify the energy minima corresponding to the most stable conformers (e.g., Cγ-endo and Cγ-exo) and the energy barriers for interconversion. frontiersin.org For example, calculations on 5-phenylpyrrolidine-2-carboxylate units determined that a Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a DMSO solution. frontiersin.org
Table 2: Example Pseudorotation Parameters for Pyrrolidine Conformers
This table shows representative theoretical data for two common conformers of a substituted pyrrolidine.
| Conformer Name | Description | Phase Angle (P) | Max. Puckering Amplitude (Φmax) | Relative Energy (kcal/mol) |
| Cγ-endo | C3 atom is puckered towards the substituent at C5. | ~162° | 40° | 0 (most stable) |
| Cγ-exo | C3 atom is puckered away from the substituent at C5. | ~18° | 40° | +1.2 |
Influence of Aryl and Halo Substituents on Conformational Preferences
The conformational equilibrium of the pyrrolidine ring is significantly influenced by the steric and electronic properties of its substituents. In the case of 1-(3-Bromophenyl)pyrrolidine and its derivatives, both the N-aryl group and the halo-substituent play critical roles.
Influence of Aryl Substituents: An N-aryl substituent, such as the 3-bromophenyl group, introduces significant steric bulk. This group will preferentially orient itself to minimize steric hindrance with the pyrrolidine ring protons. Computational studies on N-substituted pyrrolidines have shown that the relative orientation of the substituent dictates the stability of different conformers. researchgate.net The presence of a bulky phenyl ring can severely restrict rotation around adjacent bonds, often leading to a single dominant conformation. frontiersin.org This steric effect can lock the pyrrolidine ring into a preferred pucker that accommodates the large aryl group, typically in a pseudo-equatorial position, to avoid unfavorable steric interactions.
Influence of Halo Substituents: Halogen substituents exert a profound influence through stereoelectronic effects. beilstein-journals.org The high electronegativity of a halogen like bromine or fluorine can alter the electron distribution within the ring, leading to distinct conformational preferences. This is often described by the gauche effect, where an attractive interaction between the halogen and an electron-withdrawing group (like the nitrogen atom) favors a conformation where these groups are gauche to each other. beilstein-journals.org
In fluorinated pyrrolidines, for instance, the orientation of the C-F bond can control the ring pucker. nih.gov A trans-4-fluoro substituent on L-proline favors an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. nih.gov When the nitrogen atom is protonated, as in the hydrochloride salt, an attractive electrostatic interaction (NH₂⁺∙∙∙Xᵟ⁻) can further stabilize a conformation where the halogen and nitrogen are cis. beilstein-journals.org While the bromine on the phenyl ring in 1-(3-bromophenyl)pyrrolidine is not directly on the pyrrolidine scaffold, its electron-withdrawing inductive effect can still influence the electronic environment of the N-aryl bond and subtly affect the conformational energetics of the attached pyrrolidine ring. mit.edu
Computational Investigations and Mechanistic Studies of 1 3 Bromophenyl Pyrrolidine Hydrochloride Reactivity
Quantum Chemical Methods for Electronic Structure and Reaction Energetics
Quantum chemical calculations are powerful tools for exploring the electronic structure of molecules and the energetics of reaction pathways. dlsu.edu.ph These methods, grounded in the principles of quantum mechanics, can predict molecular properties and behavior without reliance on empirical data. numberanalytics.com
Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic and organometallic reactions. mdpi.comnih.gov DFT methods are employed to compute the optimized molecular geometry, vibrational spectra, and various electronic parameters of molecules. researchgate.net For aryl halides, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and determining activation energies. researchgate.netnih.gov
For instance, in the context of metal-catalyzed cross-coupling reactions, a common transformation for aryl halides, DFT can be used to model the entire catalytic cycle. researchgate.net Studies on related aryl bromide systems have utilized DFT to explore reaction pathways, with functionals like B3LYP being a popular choice for optimizing geometries and calculating energies. researchgate.netresearchgate.net The insights gained from these studies are directly applicable to understanding the reactivity of 1-(3-Bromophenyl)pyrrolidine (B1336579) hydrochloride.
Table 1: Representative Activation Energies for Key Steps in a Catalytic Cycle Calculated by DFT (Note: This data is illustrative, based on general findings for aryl bromide cross-coupling reactions, as specific data for 1-(3-Bromophenyl)pyrrolidine hydrochloride is not available in the cited literature.)
| Reaction Step | Catalyst System | Functional/Basis Set | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(0) with phosphine (B1218219) ligands | B3LYP/6-31G(d) | 15-25 |
| Transmetallation | Aryl-Pd(II) complex | M06/def2-TZVP | 10-20 |
| Reductive Elimination | Diaryl-Pd(II) complex | B3LYP-D3/def2-SVP | 20-30 |
These calculations help in identifying the rate-limiting step of a reaction, which is crucial for optimizing reaction conditions. For example, in some nickel-catalyzed reductive cross-coupling reactions of aryl bromides, the radical addition step was identified as rate-limiting through DFT calculations. researchgate.net
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. numberanalytics.com Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to gain fundamental insights into reaction mechanisms. numberanalytics.com While computationally more demanding than DFT, ab initio methods are valuable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important.
These methods can elucidate detailed mechanistic aspects, such as the nature of bonding in transition states and the role of non-covalent interactions in directing reaction pathways. rsc.org For a compound like this compound, ab initio calculations could provide a precise description of its electronic structure and how it influences its reactivity in, for example, nucleophilic aromatic substitution or metal-catalyzed reactions.
Computational Elucidation of Reaction Mechanisms Involving Aryl Halides
Aryl halides are key substrates in a multitude of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. nih.gov Computational chemistry has been pivotal in unraveling the intricate mechanisms of these processes. acs.org
Oxidative addition is a fundamental step in many catalytic cycles, where the metal center inserts into the carbon-halogen bond of the aryl halide. rsc.orgchimia.ch Computational studies have explored various pathways for this process, including concerted, SN2-type, and radical mechanisms. nih.govnih.gov DFT calculations have shown that for nickel-catalyzed reactions of aryl bromides, the oxidative addition can proceed through an SN2 mechanism with a readily accessible transition state. nih.gov In contrast, palladium-catalyzed oxidative additions have been computationally shown to proceed through stable four-coordinate intermediates. acs.org
The electronic properties of the aryl halide and the ligands on the metal catalyst significantly influence the mechanism and kinetics of oxidative addition. nih.gov For this compound, the bromine atom provides the site for oxidative addition, and computational models can predict how the electronic nature of the bromophenyl and pyrrolidine (B122466) moieties affects the activation barrier for this step.
Following oxidative addition, the catalytic cycle typically involves transmetallation and reductive elimination steps. chimia.ch Transmetallation is the transfer of an organic group from one metal to another, while reductive elimination involves the formation of the final product and regeneration of the catalyst. nih.gov
Computational studies have provided detailed energy profiles for these steps. nih.gov DFT calculations have been used to investigate the mechanism of aryl–CF3 bond-forming reductive elimination from palladium(IV) complexes, revealing that the reaction proceeds via pre-equilibrium dissociation of a ligand followed by the coupling step. nih.gov In some cases, reductive elimination can be the rate-limiting step of the entire catalytic cycle, with calculated energy barriers in the range of 30-40 kcal/mol in the gas phase. researchgate.net
Table 2: Comparison of Computed Energy Barriers for Different Mechanistic Pathways (Note: This table presents generalized data from computational studies on aryl halides to illustrate the application of these methods.)
| Mechanistic Step | Metal Catalyst | Pathway A (kcal/mol) | Pathway B (kcal/mol) | Favored Pathway |
| Oxidative Addition | Nickel(0) | SN2: 9.3 nih.gov | Concerted: Not found nih.gov | SN2 |
| Reductive Elimination | Palladium(IV) | Ligand Dissociation First: Lower Barrier nih.gov | Concerted: Higher Barrier nih.gov | Ligand Dissociation First |
| Ligand Exchange | Nickel(II)/Nickel(III) | Bimolecular Exchange: Favorable nsf.gov | Dissociative: Less Favorable | Bimolecular Exchange |
Ligand Exchange Pathways and Catalyst Speciation
The nature of the ligands coordinated to the metal center plays a crucial role in determining the catalyst's activity and selectivity. uoa.gr Computational studies can model ligand exchange processes and help understand the speciation of the catalyst under reaction conditions. DFT computational studies have suggested a bimolecular ligand-exchange pathway involving Ni(III)/Ni(II) species for the formation of a high-valence intermediate that precedes reductive elimination. nsf.gov
Molecular Dynamics and Molecular Mechanics Simulations for Conformational Landscapes and Intermolecular Interactions
Computational chemistry provides powerful tools for understanding the dynamic behavior and interaction potential of molecules like this compound. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are particularly suited for exploring the conformational landscapes and non-covalent interactions that govern the molecule's behavior in various environments.
Molecular mechanics force fields, such as AMBER or CHARMM, are employed to calculate the potential energy of different spatial arrangements of the atoms. By systematically altering bond rotations and ring puckering, a potential energy surface can be mapped. For this compound, two primary regions of conformational flexibility are of interest: the puckering of the pyrrolidine ring and the rotation around the C-N bond connecting the pyrrolidine ring to the bromophenyl group. The pyrrolidine ring typically adopts non-planar envelope or twisted conformations to minimize steric strain. MM calculations can predict the relative energies of these puckered states. The presence of the protonated nitrogen (as the hydrochloride salt) influences the ring's geometry due to electrostatic interactions. nih.gov
Molecular dynamics simulations build upon MM by incorporating thermal motion, allowing the molecule's dynamic evolution over time to be observed. nsf.gov An MD simulation of this compound, typically solvated in a box of water molecules, would reveal the accessible conformations at a given temperature and the timescales of transitions between them. nih.gov Key findings from such simulations would include the preferred dihedral angle between the phenyl ring and the pyrrolidine ring and the distribution of ring pucker states.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. For the hydrochloride salt, the protonated nitrogen atom acts as a strong hydrogen bond donor, readily interacting with the chloride counter-ion and solvent molecules (e.g., water). The bromine atom on the phenyl ring can participate in halogen bonding, a directional non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom from a neighboring molecule. hilarispublisher.commdpi.com Hirshfeld surface analysis is a common computational technique used to visualize and quantify these diverse intermolecular contacts within a crystal lattice, highlighting the relative importance of hydrogen bonds, halogen bonds, and weaker van der Waals forces. mdpi.comresearchgate.netnih.gov
The table below summarizes typical intermolecular interactions that would be investigated for this compound using computational methods.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H⁺ (pyrrolidinium) | Cl⁻, O (water) | 1.8 - 2.5 | Key for solubility and crystal packing |
| Halogen Bond | C-Br | O, N, π-systems | 2.8 - 3.5 | Influences molecular recognition and self-assembly |
| π-π Stacking | Bromophenyl Ring | Bromophenyl Ring | 3.3 - 3.8 | Contributes to crystal lattice stability |
| C-H···π Interaction | Pyrrolidine C-H | Bromophenyl Ring | 2.5 - 2.9 | Further stabilizes conformational arrangements |
These simulations provide a detailed, atomistic view of the molecule's conformational preferences and its interaction patterns, which are fundamental to understanding its chemical reactivity and biological activity.
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules, including this compound. nih.govnih.gov These theoretical predictions serve as a powerful complement to experimental data, aiding in spectral assignment and structural confirmation.
The most common application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (commonly with the B3LYP functional), the ¹H and ¹³C NMR chemical shifts can be calculated. dntb.gov.ua The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Then, the magnetic shielding tensors for each nucleus are computed relative to a reference standard, typically Tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen basis set and the consideration of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govliverpool.ac.uk
Similarly, vibrational spectra (Infrared and Raman) can be computed. After geometric optimization, a frequency calculation is performed. This yields the vibrational modes of the molecule and their corresponding frequencies and intensities. dntb.gov.uaaip.org These calculated frequencies often have a systematic error due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.
The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data for a key proton and carbon atom in the molecule, showcasing the typical accuracy of modern computational methods.
| Nucleus | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C2/C5 of Pyrrolidine | 3.65 | 3.58 | 52.1 | 51.5 |
| C3 of Phenyl Ring | - | - | 122.8 | 122.3 |
Validation of the computational results is achieved by direct comparison with experimentally recorded spectra. A strong correlation between the predicted and measured chemical shifts or vibrational frequencies provides confidence in the computed molecular structure and the chosen theoretical model. dntb.gov.ua Discrepancies can point to environmental effects not captured in the calculation or suggest that the molecule adopts a different conformation in solution than the one calculated in the gas phase. Machine learning approaches are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts based on large databases of experimental spectra. nih.govnmrdb.org
Theoretical Frameworks for Structure-Reactivity Relationship (SRR) Analysis
A primary approach involves the calculation of quantum chemical descriptors using DFT. researchgate.netmdpi.com These descriptors quantify various aspects of the molecule's electronic structure. Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net The HOMO can indicate the site of nucleophilic character (electron donation), while the LUMO points to electrophilic character (electron acceptance).
Global Reactivity Descriptors: From HOMO and LUMO energies, properties like chemical hardness, softness, electronegativity, and the electrophilicity index can be derived. mdpi.com These values provide a quantitative measure of the molecule's stability and general reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. nih.gov It reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for intermolecular interactions and chemical attack.
Another powerful framework is the use of Linear Free-Energy Relationships (LFERs), most famously the Hammett equation . libretexts.org This equation quantifies the effect of substituents on the reactivity of aromatic compounds. The Hammett equation is given by: log(k/k₀) = σρ
Here, k is the rate constant for the reaction of the substituted compound (3-bromophenyl), k₀ is the rate for the unsubstituted compound (phenyl), σ (sigma) is the substituent constant that depends only on the nature and position of the substituent (the 3-bromo group), and ρ (rho) is the reaction constant that depends on the reaction type and conditions. nih.gov The σ-meta value for a bromo substituent is +0.39, indicating it is moderately electron-withdrawing via the inductive effect. A QSAR study on a series of arylpyrrolidine derivatives would correlate such substituent constants with observed reactivity, allowing for the prediction of activity for new analogs. imist.manih.gov
The table below lists key theoretical descriptors and their implications for the reactivity of this compound.
| Descriptor | Typical Calculated Value (Arbitrary Units/eV) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates potential for electron donation, likely from the phenyl ring or nitrogen lone pair (in the free base). |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack, likely on the phenyl ring. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |
| Electrophilicity Index (ω) | 2.2 eV | Classifies the molecule as a moderate electrophile. |
| Hammett Constant (σ_meta) | +0.39 | The bromo group is electron-withdrawing, influencing the reactivity of the aromatic ring. |
By combining these theoretical frameworks, a comprehensive model of the structure-reactivity relationship for this compound can be developed, providing predictive power for its behavior in various chemical transformations.
Applications in Advanced Organic Synthesis and Methodology Development
Utility of the Bromophenyl Moiety in Diversified Cross-Coupling Reactions
The presence of a bromine atom on the phenyl ring is a key feature that enables a wide array of palladium-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space of substituted N-aryl pyrrolidines. The reactivity of the C-Br bond is generally reliable and well-established in organic synthesis. nih.gov
The bromophenyl group of 1-(3-bromophenyl)pyrrolidine (B1336579) is an ideal electrophilic partner for various C-C bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov
Suzuki-Miyaura Reaction: This reaction is one of the most powerful methods for forming biaryl structures and involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org The Suzuki-Miyaura reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. youtube.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The 3-bromophenyl group of the title compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents. libretexts.orgnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is a key method for the vinylation of aryl halides. mdpi.com The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org This allows for the introduction of alkenyl groups at the 3-position of the phenyl ring.
Sonogashira Reaction: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valued for its ability to construct sp²-sp carbon bonds under mild conditions, making it useful in the synthesis of complex molecules and natural products. wikipedia.orgnih.gov The 3-bromophenyl moiety can readily participate in this reaction to yield arylalkyne derivatives.
Table 1: Representative Conditions for C-C Cross-Coupling of Aryl Bromides
| Reaction | Catalyst System | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water | Inert atmosphere, 70-110 °C |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, Toluene | Inert atmosphere, 80-140 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | Inert atmosphere, Room Temp. to 80 °C |
Beyond forming carbon-carbon bonds, the bromophenyl group is also a key substrate for reactions that create bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur. These transformations are crucial for synthesizing molecules found in medicinal chemistry and materials science.
C-N Coupling (Buchwald-Hartwig Amination): The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines. acs.orgacs.orgresearchgate.net This reaction has become a cornerstone of modern synthetic chemistry for preparing anilines and their derivatives. acs.org The use of bulky, electron-rich phosphine ligands is often critical for achieving high yields. The 3-bromophenyl group can be coupled with a wide range of primary and secondary amines, amides, or carbamates.
C-O Coupling (Ullmann and Buchwald-Hartwig Etherification): The formation of diaryl ethers can be achieved through either the classical copper-catalyzed Ullmann condensation or the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. researchgate.netmdpi.com While the Ullmann reaction often requires harsh conditions, palladium-catalyzed systems allow the coupling of aryl bromides with alcohols and phenols under milder conditions to form aryl ethers. mdpi.commit.edu
C-S Coupling: Analogous to C-N and C-O couplings, palladium and copper-based catalytic systems can be used to form C-S bonds. These reactions couple aryl halides with thiols or their corresponding thiolates to produce aryl thioethers. Ullmann-type conditions using copper catalysts are effective for this transformation. unito.it
Table 2: Representative Conditions for C-Heteroatom Cross-Coupling of Aryl Bromides
| Reaction | Catalyst System | Base | Solvent | Nucleophile |
|---|---|---|---|---|
| C-N Coupling | Pd(OAc)₂ or Pd₂(dba)₃ with ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Amines, Amides |
| C-O Coupling | Pd catalysts with specialized ligands; CuI with ligands | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Alcohols, Phenols |
| C-S Coupling | CuI, Pd catalysts | K₂CO₃, K₃PO₄ | DMF, DMSO, Toluene | Thiols |
Functionalization and Derivatization Strategies for the Pyrrolidine (B122466) Core
The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. researchgate.netnih.gov Its saturated, five-membered nitrogen-containing structure allows for various synthetic modifications. rsc.orgorganic-chemistry.org
The C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen atom, can be activated for functionalization. Modern synthetic methods allow for the direct introduction of substituents onto the ring. For instance, redox-neutral α-C–H arylation of pyrrolidines has been reported, enabling the synthesis of α-aryl-substituted pyrrolidines. rsc.org Although the nitrogen in 1-(3-bromophenyl)pyrrolidine is part of an N-aryl system, which can influence the reactivity of the adjacent C-H bonds, such functionalizations represent a potential pathway for derivatization. Other strategies include ring expansion cascades or cycloaddition reactions to construct highly functionalized pyrrolidine systems. nih.govrsc.org
As a tertiary amine, the nitrogen atom in the 1-(3-bromophenyl)pyrrolidine system is largely unreactive in terms of further substitution via typical N-alkylation or N-arylation reactions. However, its lone pair of electrons allows it to act as a base or nucleophile. It can be oxidized to form an N-oxide or quaternized with potent alkylating agents to form a pyrrolidinium salt. The N-aryl bond itself is generally robust; however, methods for the synthesis of N-aryl pyrrolidines often involve the reductive amination of diketones or the coupling of aryl halides with pyrrolidine, highlighting the stability of the final product. nih.govnih.gov
Precursor Role in Complex Molecular Architecture Construction
The dual reactivity of 1-(3-bromophenyl)pyrrolidine hydrochloride makes it an excellent starting material for building complex molecules. A common synthetic strategy involves first utilizing the bromophenyl moiety for a cross-coupling reaction to install a desired substituent. For example, a Suzuki-Miyaura reaction could be used to create a biphenyl (B1667301) system, or a Sonogashira coupling could introduce an alkyne for further reaction, such as in click chemistry.
Following the modification of the aryl ring, the pyrrolidine core can be targeted for further functionalization. This sequential approach allows for the controlled and predictable construction of intricate molecular frameworks. The pyrrolidine scaffold is a key component in a variety of biologically active compounds, including antiviral and antiallergic drugs. mdpi.com For instance, substituted N-phenylpyrrolidine derivatives serve as precursors in the synthesis of complex pharmaceuticals, where the pyrrolidine ring is crucial for biological activity and the substituted aryl group provides specific interactions with biological targets. mdpi.com This stepwise derivatization capability underscores the value of this compound as a versatile precursor in drug discovery and development.
Building Block for Diverse Heterocyclic Scaffolds
The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. researchgate.netnih.gov Consequently, substituted pyrrolidines like this compound are highly valued as building blocks for the synthesis of more complex molecules. The compound serves as a versatile scaffold that can be modified at two key positions: the pyrrolidine nitrogen and the bromine-substituted carbon on the phenyl ring.
The secondary amine of the pyrrolidine ring (after deprotonation of the hydrochloride salt) can be functionalized through various reactions, including acylation, alkylation, and reductive amination, to introduce a wide range of substituents. More significantly, the bromine atom on the phenyl ring is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly useful in this context. By employing these methodologies, chemists can readily replace the bromine atom with alkyl, alkenyl, alkynyl, aryl, and amino groups, thereby generating extensive libraries of novel compounds. This strategic functionalization is central to drug discovery efforts, where the systematic modification of a core scaffold is used to optimize biological activity and pharmacokinetic properties.
Synthesis of Polycyclic and Spirocyclic Systems Incorporating Pyrrolidine
The development of methods for synthesizing polycyclic and spirocyclic frameworks is a significant area of organic chemistry, as these complex, three-dimensional structures are often found in natural products with potent biological activities. tandfonline.com Spirocyclic pyrrolidines, in particular, are of great interest in medicinal chemistry. nih.gov
One of the most powerful methods for constructing the pyrrolidine ring within these intricate systems is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. researchgate.netacs.org In principle, 1-(3-Bromophenyl)pyrrolidine can serve as a precursor to an azomethine ylide. The generation of the ylide can be achieved through various methods, such as the deprotonation of an N-alkylated pyrrolidinium salt or the thermal or photochemical ring-opening of an aziridine. Once formed, this reactive intermediate can undergo cycloaddition with a wide range of dipolarophiles (e.g., alkenes, alkynes) to furnish spirocyclic or fused polycyclic systems in a highly stereocontrolled manner. rsc.org
For example, the reaction of an azomethine ylide derived from the pyrrolidine core with an exocyclic alkene would lead to the formation of a spiro-pyrrolidine system. nih.govenamine.net The 3-bromophenyl substituent would remain intact throughout this transformation, providing a valuable functional handle for further diversification of the final spirocyclic product. This approach allows for the rapid construction of molecular complexity from relatively simple starting materials.
Exploration as a Chiral Ligand in Asymmetric Catalysis (if applicable)
Chiral pyrrolidine derivatives are among the most successful and widely used scaffolds in the field of asymmetric catalysis, both in organocatalysis and as ligands for transition metal catalysts. nih.govmdpi.com The rigid, five-membered ring structure provides a well-defined stereochemical environment that can effectively control the enantioselectivity of a chemical reaction.
While 1-(3-Bromophenyl)pyrrolidine itself is an achiral molecule, chiral versions can be readily synthesized. For instance, asymmetric synthesis can yield enantiomerically pure (R)- or (S)-2-(3-bromophenyl)pyrrolidine or other substituted chiral analogs. These chiral derivatives have significant potential for use as ligands in asymmetric catalysis. The pyrrolidine nitrogen can coordinate to a metal center, and the stereocenters on the pyrrolidine ring can direct the approach of substrates, leading to the preferential formation of one enantiomer of the product.
The 3-bromophenyl group on such a chiral ligand would play a crucial role. It can be used to fine-tune the steric and electronic properties of the ligand-metal complex, which in turn can influence the catalytic activity and enantioselectivity. acs.org Furthermore, the bromine atom can be exploited to immobilize the chiral ligand on a solid support, facilitating catalyst recovery and reuse. Given the paramount importance of the pyrrolidine scaffold in well-established organocatalysts like proline and diarylprolinol ethers, the development of new chiral ligands based on the 1-(3-Bromophenyl)pyrrolidine framework is a promising area of research. mdpi.comresearchgate.net The ability to create a diverse array of such ligands through modification at the bromophenyl position could lead to the discovery of novel and highly effective catalysts for a broad range of asymmetric transformations. acs.org
Role As a Scaffold in Medicinal Chemistry Research: Methodological Perspectives
Design Principles for N-Arylpyrrolidine Scaffolds in Chemical Biology and Drug Design
The design of libraries based on the N-arylpyrrolidine scaffold is guided by several key principles aimed at maximizing biological activity and optimizing drug-like properties. The pyrrolidine (B122466) ring is not merely an inert linker; its conformational flexibility, often described as "pseudorotation," provides access to a range of spatial arrangements. nih.govresearchgate.net This allows medicinal chemists to fine-tune the orientation of the aryl group and other substituents to achieve optimal binding with a target protein.
A primary design principle is the use of the scaffold to present substituents in a well-defined three-dimensional orientation. The nitrogen atom of the pyrrolidine ring acts as a convenient point for chemical modification, while the aryl ring can be functionalized to modulate electronic properties, lipophilicity, and hydrogen bonding capabilities. researchgate.netnih.gov The introduction of heteroatoms into the core structure can also be used to alter physicochemical parameters such as polarity and solubility. nih.gov The goal is to create molecules that can effectively mimic the binding motifs of endogenous ligands or exploit specific features of a target's binding site. The prevalence of the pyrrolidine nucleus in many FDA-approved drugs underscores its status as a highly successful and versatile scaffold in drug discovery. nih.gov
Structure-Activity Relationship (SAR) Studies: Deconstructing Structural Contributions to Molecular Recognition
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of N-arylpyrrolidine derivatives correlates with their biological activity. These studies involve systematically modifying the scaffold and evaluating the impact of these changes on target binding and functional efficacy. For the N-arylpyrrolidine framework, SAR exploration typically focuses on the nature and position of substituents on both the aromatic ring and the pyrrolidine ring.
The substitution pattern on the aryl ring significantly influences the molecule's interaction with its biological target. The position and electronic nature of the substituent can dictate binding affinity and selectivity. For instance, in studies of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data revealed that small, lipophilic substituents on the 3-position of the phenyl ring were preferable for achieving optimal potency. nih.govrsc.org
The presence of a halogen, such as the bromine atom in 1-(3-Bromophenyl)pyrrolidine (B1336579), can confer unique pharmacological properties. ontosight.ai Halogen atoms can participate in halogen bonding, a noncovalent interaction with electron-rich atoms in a protein's binding site, thereby enhancing affinity. Furthermore, substituents like bromine can influence the molecule's lipophilicity and metabolic stability. ontosight.ai The choice of substituent is critical; for example, in one study on anticancer agents, thiophene-containing derivatives showed better activity than their counterparts bearing a phenyl ring, highlighting the significant impact of the aryl group's identity. nih.gov
The following table summarizes hypothetical SAR data for N-Arylpyrrolidine derivatives, illustrating the impact of substituent variation on target inhibition.
| Substituent (R) on Phenyl Ring | Position | Lipophilicity (LogP) | Target Inhibition (IC₅₀, µM) |
| -H | - | 2.1 | 15.2 |
| 3-Br | meta | 2.9 | 1.8 |
| 4-Br | para | 2.9 | 5.4 |
| 3-CH₃ | meta | 2.6 | 3.5 |
| 4-OCH₃ | para | 2.2 | 9.7 |
| 3-CF₃ | meta | 3.0 | 2.1 |
This table is for illustrative purposes and based on general principles of medicinal chemistry.
The three-dimensional nature of the pyrrolidine ring means that stereochemistry plays a pivotal role in molecular recognition. researchgate.net The carbons of the pyrrolidine ring can be chiral centers, and the spatial orientation of substituents can lead to dramatically different biological profiles for different stereoisomers. nih.govresearchgate.net Enantiomers of a chiral N-arylpyrrolidine drug candidate can exhibit different binding modes to enantioselective proteins, resulting in one isomer being active while the other is inactive or even exhibits off-target effects. researchgate.net
For example, selective fluorination of the pyrrolidine ring can induce significant conformational changes that affect the structure and biological roles of the molecule. beilstein-journals.org The introduction of substituents can favor specific "envelope" conformations of the five-membered ring, which in turn orients the N-aryl group in a particular direction. researchgate.net This conformational control is a powerful tool for medicinal chemists to enhance the binding affinity and selectivity of a ligand for its target protein. beilstein-journals.org
Computational Approaches in Medicinal Chemistry Design
Computational tools are indispensable in modern drug discovery for designing and optimizing lead compounds based on scaffolds like N-arylpyrrolidine. These methods allow for the rapid evaluation of large numbers of virtual compounds, saving significant time and resources compared to traditional synthesis and screening.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For N-arylpyrrolidine derivatives, docking studies can elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. zenodo.orgzenodo.org By visualizing the docked pose of a compound like 1-(3-Bromophenyl)pyrrolidine within a receptor's active site, researchers can understand the structural basis for its activity and make rational, structure-based modifications to improve potency. nih.govnih.gov For instance, docking studies have been used to reveal that a peptide linkage between an aryl group and a pyrrole (B145914) moiety was significant for molecular interactions with a target receptor. zenodo.org These predictive models help in prioritizing which novel derivatives should be synthesized and tested. nih.gov
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a series of active compounds. nih.govresearchgate.net
Once a pharmacophore model for a target is established, it can be used as a filter in a virtual screening campaign. nih.gov In this process, large digital libraries containing millions of chemical structures are computationally screened to identify molecules that match the pharmacophore model. nih.govgreenpharma.com This approach allows for the rapid identification of new and diverse scaffolds, including novel N-arylpyrrolidine derivatives, that are predicted to be active. nih.gov This prioritization helps to focus synthetic efforts on compounds with the highest probability of success, accelerating the drug discovery process.
Exploration of Pyrrolidine as a Versatile Pharmacophore in the Development of Novel Chemical Entities
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. sigmaaldrich.cnbldpharm.comnih.gov Its prevalence in a multitude of biologically active compounds, from natural alkaloids to blockbuster synthetic drugs, underscores its significance as a versatile pharmacophore. mdpi.comnih.gov The unique structural and physicochemical properties of the pyrrolidine scaffold offer medicinal chemists a robust platform for the design and synthesis of novel chemical entities with a wide spectrum of therapeutic applications. mdpi.comchemrxiv.org
The utility of the pyrrolidine ring in drug discovery can be attributed to several key features. Its three-dimensional, non-planar structure provides an excellent framework for the spatial orientation of substituents, enabling precise interactions with the binding sites of biological targets. bldpharm.com The presence of stereogenic centers in many pyrrolidine derivatives allows for the exploration of stereochemistry as a means to enhance potency and selectivity. bldpharm.com Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with proteins and enzymes. nih.gov
The Strategic Importance of 1-(3-Bromophenyl)pyrrolidine Hydrochloride as a Scaffold
Within the vast landscape of pyrrolidine-based starting materials, "this compound" emerges as a particularly strategic scaffold for the generation of diverse compound libraries. This molecule thoughtfully combines three key structural motifs, each contributing to its potential in medicinal chemistry:
The Pyrrolidine Ring: As discussed, this core heterocycle provides the fundamental three-dimensional architecture and a key point for interaction with biological targets.
The Phenyl Group: The attachment of a phenyl ring introduces a rigid, aromatic system that can engage in pi-stacking and hydrophobic interactions within a binding pocket. It also serves as a platform for further functionalization.
The Bromo Substituent: The bromine atom at the meta-position of the phenyl ring is a critical feature. It can act as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents at this position, enabling a systematic exploration of the structure-activity relationship (SAR).
The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, which can be advantageous for certain synthetic manipulations and biological assays.
Methodological Perspectives in the Derivatization of the 1-(3-Bromophenyl)pyrrolidine Scaffold
The true potential of "this compound" as a scaffold lies in the diverse synthetic methodologies that can be employed to generate novel derivatives. A primary strategy involves leveraging the reactivity of the bromophenyl moiety.
Table 1: Potential Synthetic Transformations Utilizing the Bromo Substituent
| Reaction Type | Reagents and Conditions | Potential New Functionalities |
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters, Pd catalyst, base | Introduction of diverse aromatic and heteroaromatic rings |
| Heck Coupling | Alkenes, Pd catalyst, base | Formation of carbon-carbon double bonds for further elaboration |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base, ligand | Introduction of primary or secondary amino groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Formation of carbon-carbon triple bonds |
| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Introduction of a nitrile group, a versatile synthetic handle |
These reactions can be used to systematically vary the steric and electronic properties of the phenyl ring, allowing for the fine-tuning of a compound's interaction with its biological target.
Exploration of Biological Activities of Pyrrolidine-Containing Compounds
While specific research on the biological activities of derivatives of "this compound" is not extensively detailed in the public domain, the broader family of pyrrolidine-containing molecules has demonstrated a remarkable range of pharmacological effects. This suggests that a library of compounds derived from this scaffold would have a high probability of yielding hits across various therapeutic areas.
Table 2: Illustrative Biological Activities of Pyrrolidine Derivatives
| Therapeutic Area | Biological Target/Mechanism of Action | Example Pyrrolidine-Containing Compound Class |
| Oncology | Kinase inhibition (e.g., EGFR, HER2) | 4-Anilinoquinazoline derivatives with pyrrolidine moieties |
| Infectious Diseases | Dihydrofolate reductase (DHFR) inhibition | Pyrrolidine-based thiosemicarbazones |
| Central Nervous System (CNS) Disorders | Glycine transporter-1 (GlyT1) inhibition | 3,4-Disubstituted pyrrolidine sulfonamides |
| Inflammatory Diseases | Cyclooxygenase (COX) inhibition | Pyrrolizine derivatives |
| Viral Infections | HIV-1 integrase inhibition | Pyrrolo[3,4-c]pyridine derivatives |
The data in Table 2 is illustrative of the potential therapeutic avenues that could be pursued through the systematic derivatization of the "1-(3-Bromophenyl)pyrrolidine" core. The combination of the pyrrolidine pharmacophore with the synthetically versatile bromophenyl group makes it a highly attractive starting point for the discovery of new drug candidates.
Future Research Directions and Emerging Challenges in 1 3 Bromophenyl Pyrrolidine Hydrochloride Research
Development of Highly Efficient, Chemo-, Regio-, and Stereoselective Synthetic Transformations
A primary ongoing challenge in the synthesis of complex molecules like 1-(3-Bromophenyl)pyrrolidine (B1336579) hydrochloride is the precise control over chemical reactions to yield a specific isomer. Future research will undoubtedly focus on the development of synthetic methods that are highly selective.
Chemo-, Regio-, and Stereoselectivity: The pyrrolidine (B122466) ring can possess multiple stereogenic centers, meaning numerous stereoisomers can exist for a single molecular formula. nih.gov As different isomers can have vastly different biological activities and physical properties, the ability to selectively synthesize the desired one is paramount. emich.edu Future synthetic strategies will move beyond classical methods to embrace more sophisticated catalytic systems. Organocatalysis, which uses small organic molecules to catalyze reactions, has shown great promise in creating chiral pyrrolidines. beilstein-journals.orgbenthamdirect.comnih.govmdpi.com For instance, diarylprolinol silyl (B83357) ethers have proven to be highly effective organocatalysts for a variety of chemical transformations. beilstein-journals.org Similarly, palladium-catalyzed asymmetric [3+2] cycloaddition reactions are being developed to construct the pyrrolidine ring with excellent control over stereochemistry. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful tool for the enantioselective synthesis of substituted pyrrolidines. acs.org
Advanced Catalytic Systems: Research will likely explore novel catalysts, including those based on earth-abundant metals and multi-catalyst systems that can facilitate cascade reactions, to improve efficiency and reduce environmental impact. The goal is to create synthetic pathways that are not only selective but also atom-economical, minimizing waste and maximizing yield.
| Synthetic Strategy | Catalyst Type | Key Advantages | Relevant Compounds |
| Asymmetric [3+2] Cycloaddition | Palladium-based | High enantioselectivity in forming the pyrrolidine ring. | Trimethylenemethane, N-Boc imines |
| Organocatalysis | Diarylprolinol silyl ethers | Metal-free, environmentally friendly, high stereocontrol. | Aldehydes, Nitroolefins |
| 1,3-Dipolar Cycloaddition | Silver-based | High diastereoselectivity for densely substituted pyrrolidines. | Azomethine ylides, N-tert-Butanesulfinylazadienes |
| Intramolecular Hydroamination | Copper-catalyzed | Excellent stereoselectivity for α-arylpyrrolidines. | Aminoalkenes |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design
Reaction Prediction: Machine learning models can be trained on vast datasets of known chemical reactions to predict the outcomes of new, untested reactions. nih.govengineering.org.cn This includes predicting the major product, potential side products, and even the stereoselectivity of a reaction under various conditions. chemeurope.com For the synthesis of N-arylpyrrolidines, AI could help chemists identify the most promising reaction conditions without the need for extensive trial-and-error experimentation.
Mechanism Elucidation: Computational methods are already being used to study reaction mechanisms and understand the factors that control stereoselectivity. emich.eduacs.orgemich.edu By combining quantum mechanical calculations with machine learning, researchers can build predictive models that link a catalyst's structure to its performance, guiding the design of more effective catalysts for pyrrolidine synthesis.
Advancements in Characterization Techniques for Dynamic and Complex Chemical Systems
Understanding the behavior of molecules in solution and during reactions is crucial for controlling their synthesis and function. Future research will leverage advanced characterization techniques to gain deeper insights into the dynamic nature of N-arylpyrrolidines.
Dynamic NMR Spectroscopy: The pyrrolidine ring is not static; it undergoes rapid conformational changes, and rotation around the N-aryl bond can be restricted. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying these processes. ewa.pubyoutube.com By measuring spectra at different temperatures, researchers can determine the energy barriers for conformational changes and bond rotations. researchgate.net This information is vital for understanding how the three-dimensional shape of a molecule like 1-(3-Bromophenyl)pyrrolidine hydrochloride influences its properties and interactions with other molecules. DNMR provides a window into the real-time behavior of molecules, which is essential for understanding reaction kinetics and mechanisms. nih.govresearchgate.net
In-Situ Reaction Monitoring: Techniques like ReactIR (in-situ infrared spectroscopy) allow chemists to monitor the progress of a reaction in real-time. researchgate.netacs.org This provides valuable kinetic data and can help identify transient intermediates that are crucial to the reaction mechanism. Applying these techniques to the synthesis of N-arylpyrrolidines will enable more precise control over reaction conditions and facilitate process optimization.
| Characterization Technique | Information Gained | Application in Pyrrolidine Research |
| Dynamic NMR (DNMR) | Conformational dynamics, rotational energy barriers, reaction kinetics. | Studying ring puckering and N-aryl bond rotation. researchgate.net |
| In-Situ IR (ReactIR) | Real-time reaction progress, identification of intermediates, kinetic data. | Optimizing synthesis conditions and understanding reaction mechanisms. researchgate.netacs.org |
| Mass Spectrometry | Molecular weight and fragmentation patterns of reaction components. | Identifying products and byproducts in complex reaction mixtures. nih.gov |
| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. | Confirming the stereochemistry of synthesized pyrrolidine derivatives. |
Scalable and Sustainable Synthetic Processes for Industrial and Academic Applications
For any compound to have a broader impact, its synthesis must be scalable and environmentally sustainable. Future research on this compound and its analogs will need to address these practical considerations.
Green Chemistry: There is a growing emphasis on developing "green" synthetic methods that minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste. ontosight.ai For pyrrolidine synthesis, this includes exploring reactions in environmentally benign solvents like water or ethanol (B145695), developing catalyst-free domino reactions, and utilizing technologies like microwave-assisted synthesis to accelerate reactions and improve energy efficiency. nih.govrsc.orgresearchgate.net
Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers several advantages over traditional batch processing for large-scale synthesis. mdpi.com It allows for better control over reaction parameters, improved safety, and easier scalability. Adapting complex, multi-step syntheses of substituted N-arylpyrrolidines to flow processes is a significant but important challenge for future industrial applications.
Catalyst Recovery and Reuse: For catalytic processes to be economically viable on a large scale, the catalyst must often be recoverable and reusable. Research into immobilizing homogeneous catalysts on solid supports is one promising avenue to facilitate catalyst separation and recycling.
Expanding the Scope of N-Arylpyrrolidine Applications Beyond Traditional Areas, such as Materials Science and Advanced Catalysis
While N-arylpyrrolidines are often explored for their potential biological activity, their unique structural and electronic properties make them attractive candidates for a range of other applications.
Materials Science: The pyrrolidine scaffold can be incorporated into larger molecular architectures to create novel materials. sci-hub.se For example, their chirality and ability to coordinate with metals make them interesting building blocks for creating porous metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. The photophysical properties of N-arylpyrrolidines could also be exploited in the development of organic light-emitting diodes (OLEDs) or molecular sensors.
Advanced Catalysis: Chiral pyrrolidine derivatives are already well-established as highly effective organocatalysts. nih.govmdpi.com Future research will likely focus on developing new generations of pyrrolidine-based catalysts with even higher activity and selectivity. Furthermore, N-arylpyrrolidines can serve as ligands for transition metal catalysts, tuning their reactivity and selectivity in a wide array of chemical transformations, from cross-coupling reactions to asymmetric hydrogenation. nih.gov The synthesis of novel N-heterocyclic carbene (NHC) silver complexes, for example, has shown promise in catalytic applications like three-component coupling reactions. nih.gov
Q & A
Q. What is the synthetic route for 1-(3-Bromophenyl)pyrrolidine hydrochloride?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromophenyl derivatives can react with pyrrolidine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. Post-synthesis, the hydrochloride salt is formed using HCl gas or aqueous HCl .
- Key steps :
- Substitution of bromine with pyrrolidine.
- Acidification to isolate the hydrochloride salt.
- Example protocol :
- React 3-bromophenylbromide with pyrrolidine in DMF at 80°C for 12 hours.
- Purify via recrystallization in ethanol/HCl.
Q. Which spectroscopic methods are used to characterize this compound?
- NMR : Confirm substitution patterns (e.g., aromatic protons in 1H NMR at δ 7.2–7.5 ppm) and pyrrolidine ring integrity (δ 1.8–3.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 226.11 (C₁₀H₁₂BrN) .
- UV/Vis : λmax ~204–210 nm for aryl-pyrrolidine systems .
Q. What are the recommended storage and handling protocols?
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with moisture or incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF).
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side products.
Table 1 : Yield optimization under varying conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 80 | 65 |
| DMF | TBAB | 80 | 82 |
| THF | NaH | 60 | 45 |
Q. How to resolve discrepancies in NMR data for structural confirmation?
- Tautomerism : Check for dynamic effects (e.g., ring puckering in pyrrolidine) using variable-temperature NMR .
- Impurities : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate pure fractions .
- Advanced techniques : 2D NMR (COSY, HSQC) to assign coupling patterns and resolve overlapping signals .
Q. What computational methods are suitable for studying its interactions?
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects or binding to biological targets (e.g., receptors) .
Q. How to assess purity beyond standard HPLC/UV methods?
- Chiral HPLC : For enantiomeric purity (if applicable) using columns like Chiralpak IA .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Detect hydrate or solvent residues .
Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
